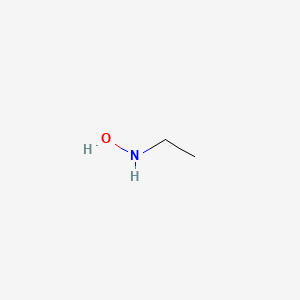
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
Overview
Description
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 711127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile derivatives have been explored as corrosion inhibitors. A study examined the effectiveness of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, including 2-amino-3-methyl-3-phenyl-5-(phenylthio)-3H-pyrrole-4-carbonitrile variants, in inhibiting mild steel corrosion in acidic environments. The compounds showed significant inhibition efficiency, increasing with concentration, and acted as anodic type inhibitors (Verma et al., 2015).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of new heterocyclic structures. For instance, a study reported the DMAP-catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from a similar compound, 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi et al., 2015).
Preparation of Tacrine Analogues
In pharmacological research, derivatives of this compound have been used to create tacrine analogues. A study described the preparation of such derivatives, followed by their transformation into substituted pyrrolo[3,2-b]pyridines (Salaheldin et al., 2010).
Antibacterial Activity
In microbiology, certain derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For example, one study synthesized novel cyclic compounds containing hexahydroquinoline and pyrrole moieties, starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, and evaluated their antibacterial activity against various bacteria (Vazirimehr et al., 2017).
Synthesis of Optically Active Compounds
The compound has also been used in the synthesis of optically active compounds. A study reported the synthesis of new optically active pyrrole-oxazolines from 2-pyrrole-carbonitrile, which were evaluated in copper-catalyzed enantioselective reactions (Brunner & Haßler, 1998).
Antitumor Research
In oncology research, derivatives of this compound have been synthesized and evaluated for their potential antitumor properties. A study synthesized acenaphtho[1,2-b]pyrrole-carboxylic acid esters and their amino chain-substituted derivatives, starting from a similar compound, and assessed their cytotoxicity against cancer cell lines (Liu et al., 2006).
Scientific Research Applications of this compound
Corrosion Inhibition
This compound derivatives have been explored as corrosion inhibitors. A study examined the effectiveness of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, including 2-amino-3-methyl-3-phenyl-5-(phenylthio)-3H-pyrrole-4-carbonitrile variants, in inhibiting mild steel corrosion in acidic environments. The compounds showed significant inhibition efficiency, increasing with concentration, and acted as anodic type inhibitors (Verma et al., 2015).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of new heterocyclic structures. For instance, a study reported the DMAP-catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from a similar compound, 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi et al., 2015).
Preparation of Tacrine Analogues
In pharmacological research, derivatives of this compound have been used to create tacrine analogues. A study described the preparation of such derivatives, followed by their transformation into substituted pyrrolo[3,2-b]pyridines (Salaheldin et al., 2010).
Antibacterial Activity
In microbiology, certain derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For example, one study synthesized novel cyclic compounds containing hexahydroquinoline and pyrrole moieties, starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, and evaluated their antibacterial activity against various bacteria (Vazirimehr et al., 2017).
Synthesis of Optically Active Compounds
The compound has also been used in the synthesis of optically active compounds. A study reported the synthesis of new optically active pyrrole-oxazolines from 2-pyrrole-carbonitrile, which were evaluated in copper-catalyzed enantioselective reactions (Brunner & Haßler, 1998).
Antitumor Research
In oncology research, derivatives of this compound have been synthesized and evaluated for their potential antitumor properties. A study synthesized acenaphtho[1,2-b]pyrrole-carboxylic acid esters and their amino chain-substituted derivatives, starting from a similar compound, and assessed their cytotoxicity against cancer cell lines (Liu et al., 2006).
Properties
IUPAC Name |
2-amino-4-methyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-4-3-9-6(8)5(4)2-7/h3,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVGXWVMKIDEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327997 | |
| Record name | 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59146-60-0 | |
| Record name | 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















